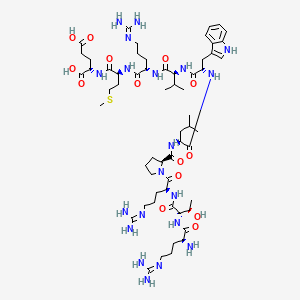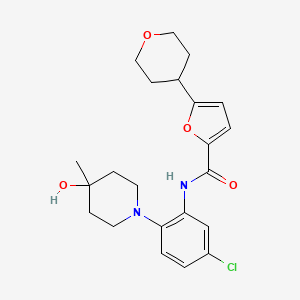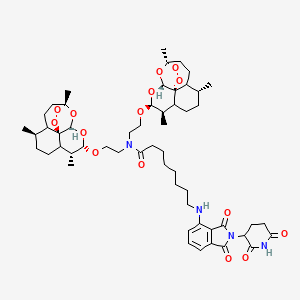
PCLAF degrader AD4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PCLAF degrader AD4 is a proteolysis targeting chimera (PROTAC) compound derived from artemisinin. It is designed to target and degrade the proliferating cell nuclear antigen clamp-associated factor (PCLAF), a protein implicated in various cancers. By degrading PCLAF, AD4 can inhibit tumor growth and promote apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AD4 involves the conjugation of an artemisinin derivative with a ligand that binds to PCLAF. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the PROTAC molecule. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the research institution or pharmaceutical company involved .
Industrial Production Methods
Industrial production of AD4 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include steps such as purification, crystallization, and quality control to meet regulatory standards. The exact methods for industrial production are not publicly disclosed .
Chemical Reactions Analysis
Types of Reactions
AD4 undergoes several types of chemical reactions, including:
Degradation: AD4 facilitates the degradation of PCLAF through the ubiquitin-proteasome system.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of AD4 include organic solvents, catalysts, and ligands specific to PCLAF and the E3 ubiquitin ligase. Reaction conditions typically involve controlled temperatures and pH to ensure optimal binding and degradation .
Major Products Formed
The major product formed from the reaction of AD4 with PCLAF is the degraded PCLAF protein, which is subsequently processed by the proteasome. This degradation leads to the upregulation of p21 and downregulation of phosphorylated retinoblastoma protein, promoting apoptosis in cancer cells .
Scientific Research Applications
AD4 has several scientific research applications, including:
Cancer Research: AD4 is used to study the role of PCLAF in cancer progression and to develop targeted therapies for cancers overexpressing PCLAF.
Drug Discovery: AD4 serves as a tool for identifying and validating new therapeutic targets in cancer and other diseases.
Biological Studies: AD4 helps researchers understand the molecular mechanisms of protein degradation and the ubiquitin-proteasome system.
Mechanism of Action
AD4 exerts its effects by binding to PCLAF and an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of PCLAF, marking it for degradation by the proteasome. The degradation of PCLAF leads to the activation of the p21/Rb axis, resulting in the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: The parent compound of AD4, known for its anti-malarial properties.
Other PROTACs: Various PROTACs targeting different proteins, such as BRD4 and BET proteins.
Uniqueness of AD4
AD4 is unique due to its specific targeting of PCLAF, a protein overexpressed in many cancers. Its ability to effectively degrade PCLAF and activate the p21/Rb axis sets it apart from other PROTACs and therapeutic compounds .
Properties
Molecular Formula |
C55H78N4O15 |
|---|---|
Molecular Weight |
1035.2 g/mol |
IUPAC Name |
8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N,N-bis[2-[[(1R,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]octanamide |
InChI |
InChI=1S/C55H78N4O15/c1-31-16-18-38-33(3)48(67-50-54(38)36(31)22-24-52(5,69-50)71-73-54)65-29-27-58(28-30-66-49-34(4)39-19-17-32(2)37-23-25-53(6)70-51(68-49)55(37,39)74-72-53)43(61)15-10-8-7-9-11-26-56-40-14-12-13-35-44(40)47(64)59(46(35)63)41-20-21-42(60)57-45(41)62/h12-14,31-34,36-39,41,48-51,56H,7-11,15-30H2,1-6H3,(H,57,60,62)/t31-,32-,33-,34-,36?,37?,38?,39?,41?,48+,49+,50-,51-,52-,53-,54-,55-/m1/s1 |
InChI Key |
ZLJLKXURBBWTFW-RJHWUJBZSA-N |
Isomeric SMILES |
C[C@@H]1CCC2[C@H]([C@H](O[C@H]3[C@@]24C1CC[C@](O3)(OO4)C)OCCN(CCO[C@@H]5[C@@H](C6CC[C@H](C7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN(CCOC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


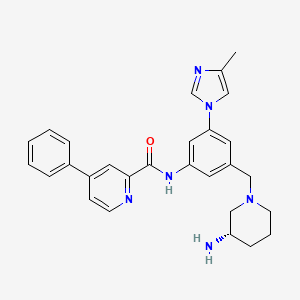
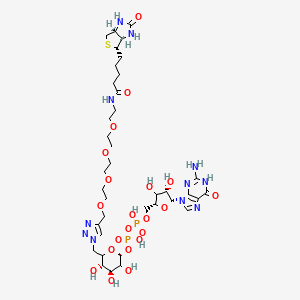
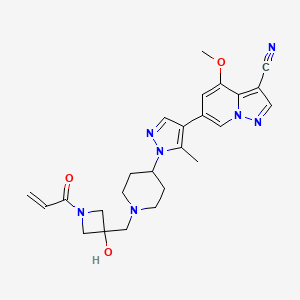
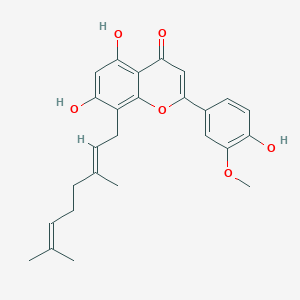
![5-[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]-2H-triazole-4-carbonitrile](/img/structure/B12377137.png)
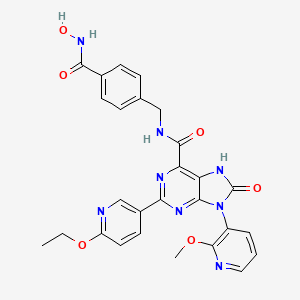
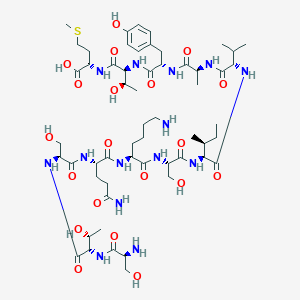
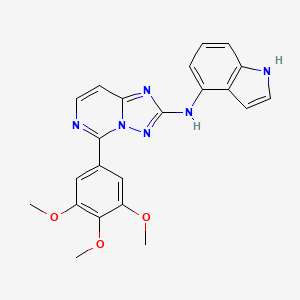

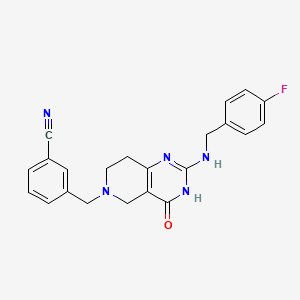
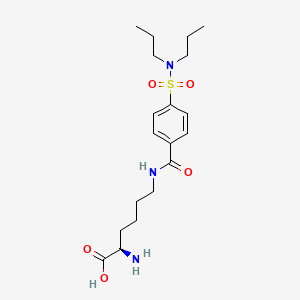
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
